molecular formula C11H16N2O3S B2522836 3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1170905-20-0

3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2522836
CAS No.: 1170905-20-0
M. Wt: 256.32
InChI Key: TWOVSIJLGVNGDT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique molecular structure. This compound belongs to the pyrazole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a suitable diketone or β-keto ester under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques like chromatography are often employed to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The carbonyl group in the pyrazole ring can be further oxidized to form carboxylic acids or their derivatives.

  • Reduction: : The compound can be reduced to form the corresponding alcohol or amine derivatives.

  • Substitution: : Various nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : 3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylic acid.

  • Reduction: : 3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-ol.

  • Substitution: : Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use and the specific reactions it undergoes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the tetrahydrothiophene moiety and the pyrazole ring. Similar compounds include other pyrazole derivatives and thiophene-containing compounds, but the specific arrangement of functional groups in this compound sets it apart.

List of Similar Compounds

  • 3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylic acid

  • 3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-ol

  • Other pyrazole derivatives with different substituents

Properties

IUPAC Name

3,5-dimethyl-1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-8-10(6-14)9(2)13(12-8)11(3)4-5-17(15,16)7-11/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOVSIJLGVNGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2(CCS(=O)(=O)C2)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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